Ethyl 2-chlorobenzenesulfonate
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Overview
Description
Ethyl 2-chlorobenzenesulfonate is an organic compound with the molecular formula C8H9ClO3S. It is a member of the sulfonate esters family, which are known for their versatility in organic synthesis and their bioactive properties . This compound is used as an intermediate in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chlorobenzenesulfonate can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with ethanol in the presence of a base such as pyridine . The reaction typically proceeds at room temperature and yields the desired ester product.
Industrial Production Methods
In industrial settings, the preparation of this compound may involve more efficient and scalable methods. For example, the reaction of 2-chlorobenzenesulfonyl chloride with ethanol can be carried out in large reactors with continuous stirring and temperature control to ensure high yield and purity . The use of solvents and catalysts may also be optimized to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chlorobenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution, reduction, and oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of the sulfonate group with a nucleophile.
Reduction: Reduction reactions can convert the sulfonate ester to the corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium cyanide yields the corresponding nitrile, while reduction with LiAlH4 produces the alcohol .
Scientific Research Applications
Ethyl 2-chlorobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-chlorobenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can act as an electrophile, facilitating nucleophilic attack by other molecules. This property is exploited in many synthetic reactions, where the compound serves as a key intermediate . The molecular pathways involved often depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Ethyl 2-chlorobenzenesulfonate can be compared with other sulfonate esters, such as mthis compound and propyl 2-chlorobenzenesulfonate . These compounds share similar chemical properties but differ in their reactivity and applications. For example, mthis compound may be more reactive due to the smaller size of the methyl group, while propyl 2-chlorobenzenesulfonate may have different solubility characteristics .
Similar Compounds
- Mthis compound
- Propyl 2-chlorobenzenesulfonate
- Butyl 2-chlorobenzenesulfonate
These compounds are used in similar applications but may offer different advantages depending on the specific requirements of the reaction or process.
Properties
Molecular Formula |
C8H9ClO3S |
---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
ethyl 2-chlorobenzenesulfonate |
InChI |
InChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3 |
InChI Key |
ZBLKMCUYSGSIBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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